molecular formula C11H14O3S B12538394 2-(Benzenesulfonyl)-3-propyloxirane CAS No. 651726-54-4

2-(Benzenesulfonyl)-3-propyloxirane

Cat. No.: B12538394
CAS No.: 651726-54-4
M. Wt: 226.29 g/mol
InChI Key: HHWLYELAAKRISJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Benzenesulfonyl)-3-propyloxirane is an organic compound that belongs to the class of sulfones It is characterized by the presence of a benzenesulfonyl group attached to an oxirane ring, which is further substituted with a propyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzenesulfonyl)-3-propyloxirane typically involves the reaction of benzenesulfonyl chloride with an appropriate epoxide precursor under basic conditions. One common method is the reaction of benzenesulfonyl chloride with 3-propyloxirane in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation, recrystallization, or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Benzenesulfonyl)-3-propyloxirane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can react with the oxirane ring under mild conditions, often in the presence of a catalyst or base.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide or thiol derivatives.

    Substitution: Various substituted oxirane derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Benzenesulfonyl)-3-propyloxirane has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein modification due to its reactive sulfonyl group.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Benzenesulfonyl)-3-propyloxirane involves the reactivity of the oxirane ring and the sulfonyl group. The oxirane ring can undergo nucleophilic attack, leading to ring-opening reactions. The sulfonyl group can participate in various chemical transformations, including oxidation and reduction reactions. These reactive sites make the compound versatile in different chemical and biological contexts.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonic acid: A simpler sulfonic acid derivative with similar reactivity but lacking the oxirane ring.

    2-(Benzenesulfonyl)ethanol: Contains a hydroxyl group instead of an oxirane ring, leading to different reactivity and applications.

    3-(Benzenesulfonyl)propanoic acid: Similar structure but with a carboxylic acid group instead of an oxirane ring.

Uniqueness

2-(Benzenesulfonyl)-3-propyloxirane is unique due to the presence of both an oxirane ring and a benzenesulfonyl group. This combination provides distinct reactivity patterns and potential for diverse applications in synthesis and research. The oxirane ring offers a site for nucleophilic attack, while the sulfonyl group can undergo various chemical transformations, making this compound a valuable tool in organic and medicinal chemistry.

Properties

CAS No.

651726-54-4

Molecular Formula

C11H14O3S

Molecular Weight

226.29 g/mol

IUPAC Name

2-(benzenesulfonyl)-3-propyloxirane

InChI

InChI=1S/C11H14O3S/c1-2-6-10-11(14-10)15(12,13)9-7-4-3-5-8-9/h3-5,7-8,10-11H,2,6H2,1H3

InChI Key

HHWLYELAAKRISJ-UHFFFAOYSA-N

Canonical SMILES

CCCC1C(O1)S(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.